4-Cyanophenyl 4-(hexadecyloxy)benzoate
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Overview
Description
4-Cyanophenyl 4-(hexadecyloxy)benzoate is an organic compound with the molecular formula C30H43NO3 It is a member of the phenyl benzoate family, characterized by the presence of a cyanophenyl group and a hexadecyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-(hexadecyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(hexadecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: 4-Cyanobenzoic acid derivatives.
Reduction: 4-Cyanophenyl 4-(hexadecyloxy)benzyl alcohol.
Substitution: Various substituted cyanophenyl derivatives.
Scientific Research Applications
4-Cyanophenyl 4-(hexadecyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The hexadecyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4-(decyloxy)benzoate
- 4-Methoxyphenyl 4-(hexadecyloxy)benzoate
- 4-Cyano-3-fluorophenyl 4-(hexadecyloxy)benzoate
Uniqueness
4-Cyanophenyl 4-(hexadecyloxy)benzoate is unique due to its specific combination of a cyanophenyl group and a long alkyl chain (hexadecyloxy group). This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for forming liquid crystalline phases, making it valuable for various applications .
Properties
CAS No. |
194662-96-9 |
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Molecular Formula |
C30H41NO3 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-hexadecoxybenzoate |
InChI |
InChI=1S/C30H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-33-28-22-18-27(19-23-28)30(32)34-29-20-16-26(25-31)17-21-29/h16-23H,2-15,24H2,1H3 |
InChI Key |
HJVGZLZHAHNANE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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